Diallyl carbonate

Catalog No.
S773987
CAS No.
15022-08-9
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl carbonate

CAS Number

15022-08-9

Product Name

Diallyl carbonate

IUPAC Name

bis(prop-2-enyl) carbonate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2

InChI Key

JKJWYKGYGWOAHT-UHFFFAOYSA-N

SMILES

C=CCOC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)OCC=C

The exact mass of the compound Diallyl carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19177. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diallyl carbonate (DAC) is a bifunctional organic compound characterized by a reactive carbonate core flanked by two polymerizable terminal allyl groups [1]. In industrial procurement, DAC is highly valued not as a bulk solvent, but as a specialized reactive intermediate and functional additive. Its dual unsaturation allows it to undergo free-radical or in-situ polymerization to form highly cross-linked thermosets and solid polymer electrolytes [2]. Simultaneously, its carbonate linkage makes it a highly efficient, atom-economical allylation reagent in transition-metal catalysis. Unlike saturated dialkyl carbonates, DAC's specific molecular architecture enables it to actively participate in Solid Electrolyte Interphase (SEI) formation in lithium-ion batteries and scavenge detrimental byproducts like hydrofluoric acid (HF) [3].

Substituting Diallyl carbonate with common saturated carbonates (such as Dimethyl carbonate or Diethyl carbonate) in battery applications results in critical failure at the electrode interface; saturated carbonates lack the polymerizable C=C bonds required to form a robust, cross-linked Solid Electrolyte Interphase (SEI) on high-expansion silicon anodes, and they cannot scavenge trace water or hydrofluoric acid (HF), leading to rapid capacity fade and severe battery flatulence [1]. In chemical synthesis, replacing DAC with traditional allylation agents like Allyl chloride or Allyl acetate introduces severe process limitations. Allyl chloride generates stoichiometric amounts of corrosive chloride waste and fails to functionalize aliphatic hydroxyl groups in complex biopolymers, while Allyl acetate generates stoichiometric acetic acid, which can degrade pH-sensitive pharmaceutical intermediates[2] [3]. DAC avoids these failures by acting as a green allyl donor that decomposes cleanly into CO2 and allyl alcohol.

Superior Hydroxyl Conversion in Biomass and Polymer Allylation

In the structural modification of complex biopolymers such as organosolv lignin, DAC acts as a highly efficient allylation reagent. When used with a base catalyst (e.g., TBAB), DAC achieves up to 90% conversion of both aromatic and aliphatic hydroxyl groups into allyl ethers or carbonates [1]. In contrast, the traditional reagent allyl chloride selectively reacts only with phenolic OH groups, leaving aliphatic OH groups unmodified and generating stoichiometric chloride waste. This dual-reactivity profile makes DAC quantitatively superior for maximizing cross-linkable sites.

Evidence DimensionHydroxyl group conversion scope
Target Compound Data~90% conversion of both aliphatic and phenolic OH groups
Comparator Or BaselineAllyl chloride (selectively converts only phenolic OH groups)
Quantified DifferenceBroader functionalization scope (aliphatic + phenolic) and elimination of stoichiometric chloride waste
ConditionsBase-catalyzed solvent-free allylation of organosolv lignin

Procurement of DAC enables higher-density cross-linking in bio-based thermosets while eliminating the regulatory and equipment-corrosion burdens of halogenated waste streams.

Enhanced SEI Stability and HF Scavenging in Silicon Anode Batteries

When formulated at 0.1-10 wt% in non-aqueous battery electrolytes, the C=C double bonds in DAC actively consume trace water and hydrofluoric acid (HF) [1]. Standard saturated carbonate solvents like Dimethyl carbonate (DMC) are chemically inert to HF and water, which leads to the continuous degradation of the Solid Electrolyte Interphase (SEI) and severe internal gas generation (flatulence). DAC polymerizes to form a stable SEI that physically inhibits parasitic reactions between the Li-Si alloy and the organic solvent.

Evidence DimensionHF/water scavenging and SEI stabilization
Target Compound DataActive consumption of HF/H2O via allyl C=C bonds, reducing gas generation
Comparator Or BaselineSaturated carbonates like Dimethyl carbonate (DMC) (inert to HF/H2O)
Quantified DifferencePrevention of HF-induced SEI degradation and elimination of battery flatulence
ConditionsSilicon negative electrode lithium-ion battery electrolyte containing 0.1-10 wt% additive

Battery manufacturers must select DAC over standard carbonates to prevent cell swelling and prolong the cycle life of high-capacity silicon anodes.

Oxidative Stability Extension in Solid Polymer Electrolytes (SPEs)

DAC can be co-polymerized (e.g., with vinylene carbonate) to form a robust solid polycarbonate electrolyte matrix. Unlike traditional liquid carbonate electrolytes that undergo oxidative decomposition at approximately 4.3 V, DAC-derived solid polymer electrolytes exhibit significantly enhanced anodic stability. When integrated with cationic covalent organic frameworks, the resulting DAC-based solid electrolyte supports high-voltage operations up to 5.2 V vs. Li+/Li [1].

Evidence DimensionElectrochemical stability window
Target Compound DataStable up to 5.2 V vs. Li+/Li (as an in-situ polymerized matrix)
Comparator Or BaselineConventional liquid carbonate electrolytes (decompose at ~4.3 V)
Quantified Difference~0.9 V extension in anodic stability window
ConditionsSolid polymer electrolyte in Li|SPE|LiCoO2 cells

This property is essential for developers of next-generation 5V-class solid-state lithium metal batteries requiring highly oxidation-resistant polymer scaffolds.

Non-Acidic Byproduct Generation in Catalytic Allylation

In transition-metal catalyzed nucleophilic allylation, DAC acts as a superior allyl donor by releasing carbon dioxide and allyl alcohol as its primary byproducts [1]. This fundamentally alters the reaction environment compared to allyl acetate, which generates stoichiometric amounts of acetic acid. The use of DAC prevents the acidic pH drop associated with allyl acetate, thereby protecting acid-sensitive substrates without requiring the addition of stoichiometric bases.

Evidence DimensionReaction byproduct acidity
Target Compound DataGenerates neutral/volatile byproducts (CO2, allyl alcohol)
Comparator Or BaselineAllyl acetate (generates stoichiometric acetic acid)
Quantified DifferenceElimination of acidic byproducts and associated pH drop
ConditionsTransition-metal catalyzed nucleophilic allylation of aldehydes/nucleophiles

Reduces the need for stoichiometric bases and protects acid-sensitive functional groups during the synthesis of complex pharmaceutical intermediates.

Silicon Anode Lithium-Ion Battery Electrolytes

DAC is the right choice as a functional electrolyte additive (typically 0.1-10 wt%) in advanced lithium-ion cells utilizing high-expansion silicon anodes. Its ability to actively scavenge trace HF and water via its allyl double bonds prevents SEI degradation and mitigates internal cell flatulence, directly extending cycle life compared to standard saturated carbonate solvents [1].

High-Voltage Solid-State Polymer Electrolytes

For developers of next-generation solid-state batteries, DAC serves as a critical in-situ polymerizable monomer. When co-polymerized with other carbonates, it creates a high-modulus solid polycarbonate scaffold capable of withstanding oxidative potentials up to 5.2 V, far exceeding the ~4.3 V limit of conventional liquid electrolytes [2].

Bio-Based Thermoset Resin Manufacturing

In the production of sustainable polymers, DAC is utilized as a high-efficiency allylation reagent for lignin and other biopolymers. It enables >90% functionalization of both aliphatic and phenolic hydroxyl groups for downstream thiol-ene cross-linking, providing a vastly superior, chloride-free alternative to traditional allyl chloride [3].

Green Catalytic Allylation in API Synthesis

DAC is ideal for Tsuji-Trost and nucleophilic allylation reactions involving acid-sensitive pharmaceutical intermediates. Because it decomposes into CO2 and allyl alcohol, it avoids the stoichiometric generation of acetic acid seen with allyl acetate, eliminating the need for heavy base neutralization steps and improving overall atom economy [4].

XLogP3

1.8

Boiling Point

142.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

15022-08-9

Wikipedia

Carbonic acid, di-2-propen-1-yl ester

General Manufacturing Information

Carbonic acid, di-2-propen-1-yl ester: INACTIVE

Dates

Last modified: 08-15-2023

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